6-Amino-2-methylnicotinic acid

Description

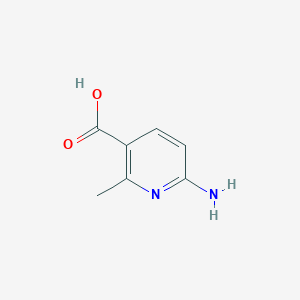

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZLIARCVQOPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651750 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680208-82-6 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-2-methylnicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Amino-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine core imparts a specific set of electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, and handling, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the bedrock of any scientific investigation. The fundamental identifiers for this compound are consolidated below, providing a clear and unambiguous reference for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-amino-2-methylpyridine-3-carboxylic acid | [] |

| CAS Number | 680208-82-6 | [][2] |

| Molecular Formula | C₇H₈N₂O₂ | [][2] |

| Molecular Weight | 152.15 g/mol | [][3] |

| InChI | 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | [][2] |

| InChIKey | TZZLIARCVQOPQS-UHFFFAOYSA-N | [][2] |

| SMILES | CC1=C(C=CC(=N1)N)C(=O)O | [] |

The molecule's architecture, featuring a pyridine ring substituted at the 2-, 3-, and 6-positions, is visualized below. This arrangement is key to its chemical behavior, with the electron-donating amino and methyl groups influencing the reactivity of the electron-withdrawing carboxylic acid and the pyridine ring itself.

Caption: Key reactive sites on this compound.

-

Carboxylic Acid Group: This group readily undergoes standard transformations. For example, Fischer esterification with an alcohol (e.g., methanol) under acidic catalysis yields the corresponding ester. This is a common first step to protect the acid or modify its reactivity. [4]* Amino Group: The primary amino group is nucleophilic and can be acylated, alkylated, or used in coupling reactions. Its reactivity allows for the extension of the molecular scaffold, a key strategy in drug discovery.

-

Pyridine Ring: The pyridine ring is generally electron-deficient, but the presence of the strong electron-donating amino group at the 6-position and the weakly donating methyl group at the 2-position activates the ring towards certain transformations, while also directing incoming groups to specific positions.

Experimental Protocols

The following section provides an illustrative, step-by-step methodology for a common transformation involving this class of compounds.

Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid (Illustrative)

This protocol is adapted from a patented manufacturing process for a constitutional isomer, illustrating the general principles that would apply. [5]The synthesis of the title compound would follow a similar logic, starting from appropriately substituted precursors.

Objective: To hydrolyze a nitrile precursor to the target carboxylic acid.

Causality: This process involves the reaction of a cyano-picoline derivative in an aqueous solution. The initial step uses ammonia to form an intermediate nicotinamide, which is subsequently hydrolyzed to the nicotinic acid using a base. Adjusting the pH is a critical final step for isolation, as the product is least soluble at its isoelectric point, causing it to precipitate from the solution.

Methodology:

-

Ammonolysis: A solution of 2-chloro-3-cyano-6-picoline (1.0 eq) is prepared in a saturated solution of ammonia in ethanol within a sealed pressure vessel (autoclave).

-

Heating: The reaction mixture is heated to approximately 170°C and maintained for 15 hours with stirring. This high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloride with ammonia.

-

Workup I - Concentration: After cooling to room temperature, the reaction vessel is carefully vented. The reaction solution is concentrated under reduced pressure to remove the ethanol and excess ammonia.

-

Hydrolysis: The crude intermediate (2-amino-6-methylnicotinamide) is then treated with a base (e.g., aqueous NaOH) and heated to facilitate the hydrolysis of the amide to the carboxylate salt.

-

Workup II - Precipitation: The solution is cooled, and the pH is carefully adjusted to ~4-5 using an acid (e.g., 4N HCl). This protonates the carboxylate and neutralizes the basic groups, causing the target 2-amino-6-methylnicotinic acid to precipitate out of the solution.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the final product. Purity can be assessed by HPLC and spectroscopic methods. [5]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While specific toxicity data is limited, related aminopyridine and nicotinic acid derivatives provide a basis for prudent handling.

-

GHS Hazard Statements: For related compounds, common warnings include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6][7]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6][7] Handling Recommendations:

-

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

-

Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile molecule whose value is derived from the unique interplay of its functional groups. A thorough understanding of its chemical identity, physicochemical properties, spectroscopic signatures, and reactivity profile is paramount for its successful application. This guide serves as a foundational resource for researchers aiming to leverage this potent building block in the design and synthesis of next-generation pharmaceuticals and advanced organic materials.

References

-

PubChem. (n.d.). 6-Methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345. Retrieved from [Link]

-

ChemWhat. (n.d.). METHYL 6-AMINO-2-METHYLNICOTINATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Sdocument.com. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Retrieved from [Link]

-

MDPI. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Davis. (n.d.). pKa Values. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

LookChem. (n.d.). methyl 6-methylnicotinate. Retrieved from [Link]

-

MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Retrieved from [Link]

Sources

- 2. This compound | 680208-82-6 [sigmaaldrich.com]

- 3. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Amino-2-methylnicotinic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-methylnicotinic acid (CAS No. 680208-82-6), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by comparative data from analogous structures to ensure technical accuracy and practical utility.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a substituted pyridine derivative. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational reference for its identification and utilization.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are expected to give rise to distinct signals in various spectroscopic analyses. The presence of aromatic protons, a methyl group, an amino group, and a carboxylic acid will each contribute characteristic peaks in the NMR, IR, and MS spectra.

Caption: Predicted major fragmentation pathways for this compound in ESI+ mode.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important chemical intermediate. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability in research and development settings.

References

An In-depth Technical Guide to the Solubility Profile of 6-Amino-2-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-Amino-2-methylnicotinic acid (CAS: 680208-82-6). In the dynamic field of drug discovery and development, a thorough understanding of a compound's solubility is a cornerstone of success, directly influencing bioavailability, formulation, and overall therapeutic efficacy. Due to the limited availability of public experimental data for this specific molecule, this guide emphasizes the foundational principles and practical methodologies required for researchers to generate a robust and reliable solubility profile. We delve into the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven experimental protocols, and discuss the critical interpretation of solubility data in the context of pharmaceutical sciences. This document is intended to serve as a practical manual for researchers, scientists, and drug development professionals, enabling them to systematically approach the solubility characterization of this and similar amphoteric compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as scaffolds in medicinal chemistry. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, defines it as an amphoteric molecule. The solubility of such a compound is not a single value but a complex profile that is highly dependent on the physicochemical environment, most notably pH.

A poor solubility profile can terminate the development of an otherwise promising drug candidate. It can lead to low and erratic absorption, insufficient drug concentration at the target site, and significant challenges in developing a viable formulation for clinical use. Therefore, generating a comprehensive solubility profile early in the development process is a non-negotiable, risk-mitigating strategy. This guide will equip the research scientist with the necessary theoretical knowledge and practical protocols to undertake this critical characterization.

Predicted Physicochemical Properties: A Starting Point for Investigation

While experimental data for this compound is scarce, we can leverage in silico prediction tools and data from analogous structures to form a working hypothesis that will guide experimental design. These predicted values should always be confirmed experimentally but are invaluable for initial planning.

Table 1: Key Physicochemical Properties of this compound and Related Analogues

| Property | Value (Predicted/Analog Data) | Source & Rationale |

| Molecular Formula | C₇H₈N₂O₂ | (Sigma-Aldrich) |

| Molecular Weight | 152.15 g/mol | (Alfa Chemistry)[1] |

| pKa (acidic) | ~4.0 - 5.0 | Estimate: Based on nicotinic acid (pKa ≈ 4.75)[2]. The electron-donating amino and methyl groups are expected to slightly increase the pKa (making the acid weaker) compared to the parent molecule. |

| pKa (basic) | ~6.0 - 7.0 | Estimate: Based on 2-aminopyridine (pKa ≈ 6.8)[3][4]. The electron-withdrawing carboxylic acid group will decrease the basicity of the amino group and the pyridine nitrogen. |

| LogP (Octanol/Water) | ~1.0 | Analog Data: Based on the calculated value of 1.088 for the closely related 6-Methylnicotinic acid. This suggests moderate lipophilicity.[5] |

| Aqueous Solubility | logS ≈ -1.77 (mol/L) | Analog Data: Based on the calculated value for 6-Methylnicotinic acid, suggesting it is sparingly soluble in its neutral form.[5] |

Disclaimer: The pKa, LogP, and Aqueous Solubility values are estimates based on parent molecules, analogues, or computational models and must be experimentally verified.

The Amphoteric Nature and pH-Dependent Solubility

The defining feature of this compound's solubility is its amphoteric nature. It possesses two ionizable centers: the carboxylic acid (an acidic center) and the amino/pyridine nitrogen system (a basic center). The ionization state of these groups, and thus the overall charge of the molecule, is dictated by the pH of the aqueous medium. This directly governs its solubility.

The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[6] The solubility of the compound will be at its minimum near its isoelectric point (pI), where the net charge is zero. At pH values below the acidic pKa, the carboxylic acid is protonated (neutral) while the amino group is protonated (positive charge), leading to a net positive charge and increased solubility as a cation. Conversely, at pH values above the basic pKa, the amino group is neutral, and the carboxylic acid is deprotonated (negative charge), resulting in a net negative charge and increased solubility as an anion.

Figure 1: Ionization states of this compound vs. pH.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

To generate reliable data, the isothermal shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.

Causality Behind the Protocol: Why Each Step Matters

-

Excess Solid: Adding an excess of the compound is crucial to ensure that the solution becomes saturated. Visually confirming the presence of undissolved solid at the end of the experiment is a key validation step.

-

Equilibration Time: Equilibrium is not instantaneous. The system requires sufficient time for the rate of dissolution to equal the rate of precipitation. For many pharmaceutical compounds, 24 to 72 hours is required.[7] Insufficient equilibration time leads to an underestimation of thermodynamic solubility and yields a less reliable kinetic solubility value.

-

Constant Temperature: Solubility is temperature-dependent. Conducting the experiment in a calibrated, temperature-controlled shaker or water bath (e.g., at 25°C for physicochemical characterization and 37°C for biopharmaceutical relevance) is mandatory for reproducibility.

-

pH Control: For aqueous solubility, using a series of well-defined buffers (e.g., citrate, phosphate, borate) covering the desired pH range is essential. The pH of the saturated solution must be measured after equilibration, as the compound itself can alter the final pH of the buffer.[3]

-

Phase Separation: It is critical to separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC). This is a critical self-validating step to confirm that the compound has not changed its crystal form (polymorph) during the experiment, as different polymorphs can have different solubilities.[6]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into several glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For aqueous profiling, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10). For organic solvent profiling, use high-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, PEG 400).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

-

Phase Separation: After 48 hours, remove the vials and allow them to stand for 30 minutes at the same temperature for the solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm chemical-resistant syringe filter into a clean vial.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known standards is required for accurate quantification.

-

Post-Experiment Analysis: Measure the final pH of the remaining aqueous supernatant. Recover the excess solid from the vials and allow it to dry before analyzing its crystal form.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 5. phytohub.eu [phytohub.eu]

- 6. 2-Aminopyridine CAS#: 504-29-0 [m.chemicalbook.com]

- 7. quora.com [quora.com]

Synthesis and characterization of 6-Amino-2-methylnicotinic acid

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-methylnicotinic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. This guide provides a comprehensive, field-proven methodology for its synthesis and characterization. We delve into a robust and high-yield synthetic pathway, elucidating the rationale behind procedural choices and reaction mechanisms. Furthermore, this document establishes a self-validating framework for the structural and purity verification of the target compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this compound.

Introduction

Substituted nicotinic acids are a cornerstone of modern synthetic chemistry, with their rigid pyridine core providing a valuable scaffold for designing molecules with specific three-dimensional orientations. This compound (C₇H₈N₂O₂), in particular, offers three distinct functional groups—a carboxylic acid, an aromatic amine, and a methyl group—that can be selectively manipulated for further chemical diversification. Its structural motifs are found in a range of biologically active molecules.

This technical guide moves beyond a simple recitation of steps, offering a causal explanation for the selected synthetic strategy and providing a detailed framework for its analytical validation. The protocols described herein are designed to be reproducible and to ensure the final product meets the high-purity standards required for subsequent applications in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-chloro-3-cyano-6-methylpyridine. The selected strategy is a two-step, one-pot process that offers high yield and purity.[1][2] This method is advantageous as it avoids the isolation of the intermediate, streamlining the workflow and minimizing potential product loss.

The overall transformation involves an initial nucleophilic aromatic substitution and nitrile hydration, followed by the hydrolysis of the resulting amide to the desired carboxylic acid.

Synthetic Workflow Diagram

Caption: One-pot synthesis of this compound.

Expertise-Driven Protocol: A Step-by-Step Guide

This protocol is adapted from established patent literature, ensuring its robustness and high yield.[1][2]

Step 1: Amination and Nitrile Hydration

-

Reactor Setup: To a 100 mL high-pressure autoclave reactor, add 2-chloro-3-cyano-6-methylpyridine (6.10 g, 40.0 mmol).

-

Reagent Addition: Add a 28% aqueous solution of ammonia (70 mL).

-

Causality: Aqueous ammonia serves a dual purpose. It acts as the nitrogen nucleophile to displace the chlorine atom at the C2 position of the pyridine ring. The high temperature and pressure conditions also facilitate the hydration of the nitrile group (-CN) to a primary amide (-CONH₂).

-

-

Reaction: Seal the autoclave and heat the mixture to 170°C with stirring for 7 hours. The internal pressure will increase significantly; ensure the equipment is rated for these conditions.

-

Cooling and Ammonia Removal: Cool the reactor to room temperature. Carefully vent any residual ammonia pressure in a fume hood. Transfer the reaction solution to a round-bottom flask and remove the excess ammonia under reduced pressure using a rotary evaporator. This step is critical to prevent interference in the subsequent hydrolysis.

Step 2: Amide Hydrolysis and Product Isolation

-

Base Addition: To the ammonia-free reaction mixture containing the intermediate 2-amino-6-methylnicotinamide, add potassium hydroxide (9.00 g, 160 mmol).

-

Causality: Potassium hydroxide is a strong base that facilitates the saponification (hydrolysis) of the amide functional group to a carboxylate salt. A stoichiometric excess is used to drive the reaction to completion.

-

-

Hydrolysis Reaction: Heat the mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC until the starting amide is consumed.

-

Acidification and Precipitation: Cool the reaction solution to room temperature in an ice bath. Slowly add 4N hydrochloric acid dropwise with vigorous stirring until the pH of the solution is between 4 and 5.

-

Causality: The target molecule is zwitterionic, but its isoelectric point (pI) lies in the acidic pH range. Adjusting the pH to ~4-5 minimizes its solubility in the aqueous medium, causing it to precipitate out of the solution.

-

-

Filtration and Washing: Collect the precipitated white to off-white crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water (2 x 20 mL) to remove inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.

Expected Yield and Purity

| Parameter | Expected Value | Reference |

| Yield | 80-85% | [1] |

| Purity (HPLC) | >97% | [1][2] |

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. The following multi-technique approach provides a self-validating system for comprehensive characterization.

Characterization Workflow Diagram

Caption: Analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product. A reverse-phase method is suitable for this polar, aromatic compound.[3][4][5]

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with 70% 10mM Ammonium Formate (pH adjusted to ~7) and 30% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[6]

-

Injection Volume: 10 µL.

-

-

Data Interpretation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound.

Protocol:

-

Sample Preparation: Prepare a ~100 µg/mL solution in methanol.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode.

-

Data Interpretation:

| Ion | Calculated m/z | Expected m/z | Interpretation |

| [M+H]⁺ | 153.0664 | 153.1 | Protonated molecular ion, confirming molecular weight.[7] |

| [M-COOH₂]⁺ | 107.0711 | 107.1 | Fragment corresponding to the loss of the carboxyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule, confirming the success of the chemical transformations.

Protocol:

-

Sample Preparation: Acquire the spectrum using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Interpretation: The presence of the following characteristic absorption bands confirms the structure.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid (-OH) |

| ~3050 | Weak | Aromatic C-H Stretch | Pyridine Ring |

| ~2950 | Weak | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1620-1580 | Medium | C=C & C=N Stretch | Pyridine Ring |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural elucidation by mapping the carbon-hydrogen framework.

Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂ and OH).

-

Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Data Interpretation (Predicted shifts in DMSO-d₆):

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad s | 1H | -COOH |

| ~7.8 | d | 1H | H-4 (Pyridine) |

| ~6.5 | Broad s | 2H | -NH₂ |

| ~6.4 | d | 1H | H-5 (Pyridine) |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~168 | -COOH |

| ~160 | C-2 (C-NH₂) |

| ~158 | C-6 (C-CH₃) |

| ~140 | C-4 |

| ~115 | C-3 |

| ~105 | C-5 |

| ~23 | -CH₃ |

Conclusion

This guide has detailed a reliable and high-yield synthetic route for this compound from a common starting material. The causality-driven explanation of the protocol, combined with a comprehensive and self-validating characterization workflow, provides researchers with the necessary tools to confidently prepare and verify this important chemical intermediate. Adherence to these methodologies will ensure the production of high-purity material suitable for the demanding applications in drug discovery and development.

References

-

PubChem. (n.d.). Methyl 6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.

- Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

-

Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437–440. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

-

NIST. (n.d.). 6-Methylnicotinic acid. NIST WebBook. Retrieved from [Link]

-

Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (2012). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 6-Methylnicotinic acid. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Synthesis of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2D NMR Spectroscopy. Retrieved from [Link]

-

Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 2. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 3. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. 2-Aminopyridine | SIELC Technologies [sielc.com]

- 6. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Biological activity of 6-Amino-2-methylnicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Amino-2-methylnicotinic Acid Derivatives

For Distribution: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-based heterocyclic compound. Beyond its essential role as a vitamin, its core structure serves as a versatile and privileged scaffold in medicinal chemistry.[1] The strategic modification of the nicotinic acid ring has given rise to a vast array of derivatives with a wide spectrum of biological activities, making them compelling candidates for therapeutic agent development.[1][2][3] This guide focuses specifically on derivatives of this compound, exploring their synthesis, diverse biological activities, and the underlying mechanisms of action that drive their therapeutic potential.

Part 1: Anticancer Activity

Derivatives of nicotinic acid have gained immense importance in the development of anticancer drugs.[2][3] The nitrogen-containing heterocyclic moiety has proven to be a remarkable target for anticancer research and drug discovery.[2][3]

Mechanism of Action: Targeting Key Cancer Pathways

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of critical enzymes involved in cancer progression, such as receptor tyrosine kinases.

-

VEGFR-2 Inhibition: Certain novel nicotinic acid-based agents have been specifically designed to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] This inhibition disrupts downstream signaling pathways that are crucial for angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. By cutting off this supply, the compounds effectively stifle tumor growth. One notable compound, designated "5c" in a recent study, demonstrated promising VEGFR-2 inhibition with an IC50 value of 0.068 μM.[4][5] This compound also induced apoptosis, or programmed cell death, as evidenced by a significant increase in caspase-3 levels.[4][5]

-

6PGD Inhibition: 6-aminonicotinamide (6AN), a related compound, acts as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD) after being intracellularly converted to 6-amino-NADP+.[6] 6PGD is a key enzyme in the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate. Esters derived from 6-aminonicotinic acid have been designed as precursors to this potent 6PGD inhibitor, showing antiproliferative activity against pancreatic cancer cells.[6]

-

Modulation of Apoptotic Pathways: Nicotine itself, which shares the pyridine core, can promote cancer progression by activating nicotinic acetylcholine receptors (nAChRs).[7][8] This activation triggers several signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are involved in cell proliferation and survival.[7] The development of nicotinic acid derivatives as anticancer agents often aims to counteract these pro-survival signals or to directly induce apoptosis.

Visualizing the Mechanism: VEGFR-2 Inhibition Pathway

Caption: VEGFR-2 signaling pathway and its inhibition by a nicotinic acid derivative.

Quantitative Data: Cytotoxic Activity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Key Finding | Reference |

| Compound 5c | HCT-15 (Colon) | Not specified, but higher potential than doxorubicin | Selective VEGFR-2 inhibitor | [4][5] |

| Compound 5c | PC-3 (Prostate) | Not specified, but higher potential than doxorubicin | Induces apoptosis | [4][5] |

| Compound 5i | A38-5 (Pancreatic) | More potent than 6AN | Reverses reprogrammed chromatin state | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the cytotoxic potential of novel this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain the selected human cancer cell line (e.g., HCT-15, PC-3) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Part 2: Antimicrobial Activity

Derivatives of nicotinic acid, particularly nicotinamides, have been investigated for their potential as antimicrobial agents.[9] Research has focused on their activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these derivatives is highly dependent on their chemical structure.

-

Acylhydrazones and 1,3,4-Oxadiazolines: A series of acylhydrazones derived from nicotinic acid and their cyclized 1,3,4-oxadiazoline counterparts have been synthesized and tested.[10]

-

Acylhydrazone compounds showed very high activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[10]

-

A 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (compound 25) was active against all tested strains, with particularly strong activity against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL), including the MRSA strain (MIC = 15.62 µg/mL).[10]

-

-

4-Thiazolidinones: Nicotinic acid derivatives incorporating a 4-thiazolidinone ring have also been prepared and screened for antimicrobial activity.[11][12] These compounds showed activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12]

Visualizing the Experimental Workflow

Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Type | Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Acylhydrazone | Compound 13 | S. epidermidis | 1.95 | 3.91 | [10] |

| Acylhydrazone | Compound 13 | S. aureus (MRSA) | 7.81 | 15.62 | [10] |

| 1,3,4-Oxadiazoline | Compound 25 | B. subtilis | 7.81 | - | [10] |

| 1,3,4-Oxadiazoline | Compound 25 | S. aureus (MRSA) | 15.62 | - | [10] |

Part 3: Anti-inflammatory Activity

Nicotinic acid and its derivatives have also demonstrated significant anti-inflammatory properties, which may be independent of their lipid-modifying capabilities.[13][14]

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects are mediated through several mechanisms:

-

GPR109A Receptor Activation: In monocytes and macrophages, nicotinic acid acts on the GPR109A receptor.[15] This activation leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[15][16]

-

Inhibition of NF-κB Pathway: Activation of GPR109A by nicotinic acid can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15] This occurs through the reduced phosphorylation of IKKβ and IκBα, ultimately preventing the nuclear translocation of the p65 subunit of NF-κB.[15]

-

COX-2 Inhibition: Some novel series of nicotinic acid derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which mediate inflammation and pain.[1][13]

Experimental Protocol: Griess Assay for Nitrite Production

To evaluate the anti-inflammatory activity of the derivatives in vitro, the Griess assay is used to measure nitrite production by macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). Nitrite is a stable product of nitric oxide (NO), a key inflammatory mediator.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture and seed RAW 264.7 macrophage cells into a 96-well plate as described in the MTT assay protocol. Allow cells to adhere for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare dilutions of the test derivatives in culture medium.

-

Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

-

Inflammatory Stimulation:

-

After pre-treatment, stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control wells).

-

Incubate the plate for 24 hours at 37°C.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Add 50 µL of the Griess reagent to each 50 µL sample of supernatant.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Reading and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of nitrite inhibition for each compound concentration compared to the LPS-stimulated control.

-

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates significant potential in the fields of oncology, infectious diseases, and inflammation. Structure-activity relationship studies have shown that modifications to the core structure can lead to highly potent and selective compounds.[17][18][19] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel molecular targets, and conducting in vivo studies to validate the therapeutic potential of these versatile derivatives. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

-

Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: Archiv der Pharmazie URL: [Link]

-

Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: Bentham Science URL: [Link]

-

Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: PubMed URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: PMC URL: [Link]

-

Title: Nicotinic-nAChR signaling mediates drug resistance in lung cancer Source: PMC - PubMed Central URL: [Link]

-

Title: Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma Source: PubMed Central URL: [Link]

-

Title: Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid Source: ResearchGate URL: [Link]

-

Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Source: PMC - NIH URL: [Link]

-

Title: Nicotine Source: Wikipedia URL: [Link]

-

Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL: [Link]

-

Title: New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity Source: MDPI URL: [Link]

-

Title: New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity Source: PubMed URL: [Link]

-

Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: Wiley Online Library URL: [Link]

-

Title: [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] Source: PubMed URL: [Link]

-

Title: Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities Source: PubMed URL: [Link]

-

Title: Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms Source: PMC - PubMed Central URL: [Link]

-

Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

-

Title: 6-Aminonicotinic acid Source: PubChem URL: [Link]

-

Title: Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib Source: MDPI URL: [Link]

-

Title: Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles Source: PubMed URL: [Link]

-

Title: The summary of structure activity relationship studies. Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 6. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

In Silico Modeling of 6-Amino-2-methylnicotinic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

The convergence of computational power and deep biological understanding has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1] This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 6-Amino-2-methylnicotinic acid, a pyridine-based scaffold with potential pharmacological relevance. We move beyond rote protocols to deliver a strategic workflow, elucidating the causal reasoning behind each computational step, from initial target hypothesis generation to the dynamic validation of ligand-protein complexes. This document details a multi-faceted approach, integrating ligand-based pharmacophore modeling, structure-based molecular docking, and the dynamic refinement of molecular dynamics (MD) simulations. Each section is designed to be a self-validating system, providing researchers, computational chemists, and drug development professionals with the methodologies and expert insights required to effectively predict and analyze the behavior of this, and structurally related, small molecules at the atomic level.

Foundational Analysis: this compound

Before any computational modeling can commence, a thorough understanding of the ligand is paramount. This compound is a substituted pyridine carboxylic acid. Its structural features—an aromatic ring, a carboxylic acid group (potential hydrogen bond donor and acceptor), and an amino group (potential hydrogen bond donor)—suggest a high likelihood of engaging in specific, directed interactions with biological macromolecules.

A summary of its key physicochemical properties is essential for parameterization in subsequent modeling steps.

| Property | Value | Source |

| CAS Number | 680208-82-6 | [Sigma-Aldrich] |

| Molecular Formula | C₇H₈N₂O₂ | [BOC Sciences, Sigma-Aldrich][] |

| Molecular Weight | 152.15 g/mol | [BOC Sciences][] |

| InChI Key | TZZLIARCVQOPQS-UHFFFAOYSA-N | [Sigma-Aldrich] |

| SMILES | CC1=C(C=CC(=N1)N)C(=O)O | [BOC Sciences][] |

These identifiers are critical for retrieving structural data from databases like PubChem and for ensuring the correct molecule is used throughout the modeling pipeline.

The In Silico Modeling Paradigm: A Strategic Workflow

The goal of in silico modeling is to build a predictive computational model that reduces the experimental search space, thereby saving significant time and resources in the drug discovery pipeline.[3] Our approach is a hierarchical one, starting with broad, hypothesis-generating methods and progressively moving to more computationally intensive, high-fidelity simulations. This workflow ensures that computational effort is focused on the most promising ligand-target hypotheses.

The overall strategy can be visualized as a decision-making flowchart, guiding the researcher from initial compound selection to a validated binding hypothesis ready for experimental testing.

Caption: A strategic workflow for in silico drug discovery.

Ligand-Based Approaches: Deducing Interaction Potential

In scenarios where a definitive biological target is unknown, or when exploring a family of related compounds, ligand-based methods are exceptionally powerful. These techniques rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[4] It is not a real molecule but rather a 3D arrangement of electronic and steric features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers.[4] For this compound, a hypothetical pharmacophore can be constructed based on its functional groups.

Methodology Rationale: The purpose of generating a pharmacophore model is to create a 3D query that can be used to rapidly screen large compound libraries to find structurally diverse molecules that possess the same essential features and are therefore likely to be biologically active.[5]

Caption: Conceptual mapping of a molecule to its pharmacophore features.

Quantitative Structure-Activity Relationship (QSAR)

Should experimental data be available for a series of nicotinic acid analogs, a QSAR model can be developed.[6][7] QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activity.[8] For nicotinic acid derivatives, studies have successfully used 2D and 3D-QSAR to predict inhibitory activity against targets like dihydroorotate dehydrogenase (DHODH) or binding affinity to nicotinic acetylcholine receptors (nAChRs).[6][9][10]

Causality: The underlying principle is that variations in the structural or physicochemical properties of a molecule (e.g., logP, molecular weight, electronic properties) directly influence its interaction with a target, and this relationship can be modeled statistically to predict the activity of new, unsynthesized compounds.

Structure-Based Modeling: Simulating the Ligand-Target "Handshake"

When a high-resolution 3D structure of a potential protein target is available, structure-based drug design becomes the method of choice.[1] This approach aims to predict how a ligand binds to a receptor's active site at an atomic level.[1]

Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a "binding affinity" score.[3] It is a computationally efficient method used in 90% of modern drug discovery pipelines to screen vast virtual libraries of compounds against a protein target.[3]

This protocol outlines the standard steps for docking this compound into a hypothetical protein target using widely available software like AutoDock Vina and UCSF Chimera for visualization.[3][11]

-

Step 1: Target & Ligand Preparation.

-

Target: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[3][12] It is critical to remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands, as these can interfere with the docking process.[12] Add polar hydrogens and assign atomic charges using tools like AutoDock Tools.

-

Ligand: Obtain the 3D structure of this compound (e.g., from PubChem) or sketch it.[3][12] Minimize its energy to obtain a stable, low-energy conformation. Convert the ligand file to the required .pdbqt format, which includes atomic charges and torsional degrees of freedom.

-

-

Step 2: Define the Binding Site (Grid Box).

-

Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location is the ideal center for the docking search space.

-

Define a 3D grid box that encompasses this entire binding pocket. The size of the box is crucial: too small, and it may miss the correct binding pose; too large, and it needlessly increases computation time and reduces accuracy.[3]

-

-

Step 3: Execute Docking Simulation.

-

Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the defined grid box, evaluating each pose using a scoring function.[1]

-

-

Step 4: Analyze Results.

-

The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[3]

-

Visually inspect the top-ranked poses using a molecular viewer like PyMOL or Chimera.[3] Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. A scientifically sound pose is one that is not only energetically favorable but also makes sense from a biochemical perspective.

-

Caption: A detailed step-by-step workflow for molecular docking.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| 1 | -8.5 | TYR 82, SER 120, PHE 250 | H-Bond, Pi-Stacking |

| 2 | -8.2 | SER 120, ASN 122, TRP 248 | H-Bond, Hydrophobic |

| 3 | -7.9 | TYR 82, ASN 122, LEU 251 | H-Bond, Hydrophobic |

Note: Data are illustrative and represent typical output from a docking simulation.

Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of a potential binding pose, it does not account for the inherent flexibility of the protein or the influence of solvent.[13] Molecular Dynamics (MD) simulations address this limitation by modeling the atomic motions of the entire system over time, providing critical insights into the stability and dynamics of the ligand-protein complex.[13][14]

Causality: The rationale for running MD is to validate the docking result. A predicted binding pose that is unstable and quickly dissociates during a simulation is likely a false positive. Conversely, a ligand that remains stably bound in its docked pose throughout the simulation, maintaining key interactions, lends significant confidence to the binding hypothesis.[15]

This protocol describes a typical workflow for an MD simulation of a protein-ligand complex using a package like GROMACS or AMBER.[14][15]

-

Step 1: System Preparation.

-

Start with the best-ranked pose from molecular docking.

-

Force Field: Assign a force field (e.g., CHARMM, AMBER) to both the protein and the ligand.[14][15] This is a set of parameters that defines the potential energy of the system.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate the aqueous cellular environment.[16]

-

Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Step 2: Energy Minimization.

-

Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

-

-

Step 3: Equilibration.

-

Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

-

Adjust the system's pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct density of the simulation box.

-

-

Step 4: Production MD.

-

Remove the restraints and run the simulation for a desired length of time (typically tens to hundreds of nanoseconds). The trajectory (atomic coordinates over time) is saved for analysis.

-

-

Step 5: Trajectory Analysis.

-

Analyze the saved trajectory to assess the stability and dynamics of the complex. Key metrics are summarized in the table below.

-

Caption: Standard workflow for a molecular dynamics simulation.

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms (e.g., of the ligand) from a reference structure (the docked pose) over time. | A low, stable RMSD plateau suggests the ligand remains in its binding pocket. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues over the course of the simulation. | Low RMSF for binding site residues can indicate a stable binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds observed in docking confirm their importance for binding. |

Conclusion and Future Perspectives

This guide has outlined a robust, multi-scale in silico workflow for investigating the molecular interactions of this compound. By progressing from broad, ligand-based hypotheses to high-fidelity, structure-based simulations, researchers can build a strong, evidence-based model of molecular recognition. The output of this computational pipeline—a validated binding pose, a map of key interacting residues, and an understanding of the complex's dynamic stability—provides direct, actionable intelligence for the next phase of drug discovery. These findings can guide the rational design of more potent and selective analogs for chemical synthesis, inform site-directed mutagenesis experiments to validate predicted binding site interactions, and ultimately accelerate the journey from a chemical scaffold to a viable lead compound.

References

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Woltjer, R. L., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]

- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?.

- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.

- YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.

- DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- BenchChem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.

-

ACS Publications. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Available at: [Link]

- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.

- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.

-

PubMed Central (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]

- ResearchGate. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction.

-

PubMed Central (PMC). (n.d.). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. Available at: [Link]

-

PubMed Central (PMC). (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Available at: [Link]

-

ResearchGate. (2025). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). Available at: [Link]

-

MDPI. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Available at: [Link]

-

PubMed. (n.d.). QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. Available at: [Link]

-

ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

-

PubMed. (n.d.). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Available at: [Link]

-

ACS Publications. (n.d.). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry. Available at: [Link]

- ResearchGate. (2025). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models.

-

PubChem. (n.d.). 6-Aminonicotinic acid. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-aminonicotinate. Available at: [Link]

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Isolation of 6-Amino-2-methylnicotinic Acid: A Key Intermediate in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 6-Amino-2-methylnicotinic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. While its "discovery" is rooted in its emergence as a valuable synthetic intermediate rather than isolation from natural sources, its strategic importance is undeniable. This document details a high-yield, one-pot synthetic methodology, emphasizing the underlying chemical principles that govern the reaction and purification steps. We will explore the causality behind experimental choices, from precursor selection to the final isolation of a high-purity product. Detailed protocols, process visualizations, and a discussion of the compound's application in drug discovery are presented to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Strategic Importance of this compound

This compound (IUPAC Name: 6-amino-2-methylpyridine-3-carboxylic acid) is a substituted pyridine derivative recognized for its utility as a versatile chemical scaffold.[1] Its structure, which features a pyridine ring functionalized with an amino group, a carboxylic acid, and a methyl group, offers multiple reactive sites for chemical modification. This trifunctional arrangement makes it an exceptionally valuable precursor for constructing more complex molecules with diverse pharmacological activities.[2]

Unlike many bioactive compounds discovered through natural product screening, this compound is primarily a product of targeted chemical synthesis. Its value lies not in its intrinsic biological activity but in its role as a key intermediate. Researchers have utilized this scaffold to develop novel therapeutic candidates, including molecules investigated for anti-inflammatory and anti-cancer properties.[2] The strategic placement of its functional groups allows medicinal chemists to systematically modify the structure to optimize efficacy, selectivity, and pharmacokinetic profiles, making it an indispensable tool in the drug discovery pipeline.[2]

Furthermore, its structural relative, 6-aminonicotinamide (6AN), is a well-known inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), a critical component of the pentose phosphate pathway.[3] Esters derived from the related 6-aminonicotinic acid have been designed as intracellular prodrugs to generate 6-amino-NADP+, a potent 6PGD inhibitor, highlighting the potential for this class of compounds to modulate cellular metabolism for therapeutic benefit.[3]

A Modern, High-Yield Synthetic Strategy

The efficient production of this compound is paramount for its use in research and development. The most effective methods rely on chemical synthesis, which offers superior control over purity and scalability compared to potential biosynthetic routes.

Rationale for the Synthetic Approach

The selected synthetic strategy is a robust one-pot reaction starting from 2-chloro-3-cyano-6-methylpyridine. This precursor is ideal due to the differential reactivity of its substituents:

-

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, making it an excellent site for introducing the desired amino group.

-

The cyano group (nitrile) serves as a masked carboxylic acid, which can be revealed through hydrolysis in the later stage of the reaction.

This one-pot approach, detailed in patent literature, is highly efficient as it avoids the need to isolate and purify the intermediate aminonicotinamide, thereby increasing overall yield and reducing process time and waste.[4][5] The reaction proceeds in two key stages within the same vessel: first, a high-temperature amination in an autoclave, followed by a base-catalyzed hydrolysis of the nitrile.

Visualizing the Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated in the workflow below.

Analytical Characterization: Structure and Purity Verification

To ensure the synthesized product is indeed this compound and meets the required purity standards, a suite of analytical techniques is employed.

Chromatographic Purity Assessment